molecular formula C23H21N3O5 B13394969 N-Cbz-L-phenylalanine 4-nitroanilide

N-Cbz-L-phenylalanine 4-nitroanilide

Cat. No.: B13394969
M. Wt: 419.4 g/mol
InChI Key: JZPHGMKKKDRFSU-UHFFFAOYSA-N
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Description

Benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate is an organic compound known for its complex structure and potential applications in various fields. This compound features a benzyl group, a nitroaniline moiety, and a carbamate linkage, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves multiple steps:

    Formation of the Nitroaniline Intermediate: The initial step often involves the nitration of aniline to form 4-nitroaniline.

    Coupling with Phenylpropan-2-yl Group: The 4-nitroaniline is then coupled with a phenylpropan-2-yl group through a series of reactions, including amide bond formation.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of the corresponding amine and alcohol.

Scientific Research Applications

Benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with molecular targets through various pathways:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

    Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-methyl-4-nitroaniline: Similar structure but with a methyl group instead of a phenylpropan-2-yl group.

    N-benzyl-4-nitroaniline: Lacks the phenylpropan-2-yl group, making it less complex.

    N-benzyl-2-phenyl-4-nitroaniline: Contains a phenyl group instead of a phenylpropan-2-yl group.

Uniqueness

Benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from simpler analogs.

Properties

IUPAC Name

benzyl N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPHGMKKKDRFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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